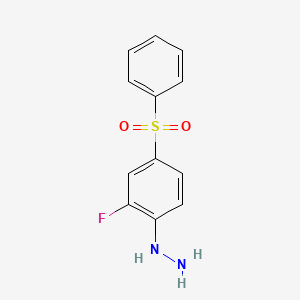

2-Fluoro-4-(phenylsulfonyl)phenylhydrazine

Description

Contextualization of the Hydrazine (B178648) Moiety in Organic Synthesis

The hydrazine moiety (-NHNH2) is a powerful functional group in organic synthesis, primarily due to its nucleophilic nature. It readily participates in condensation reactions with carbonyl compounds to form hydrazones, which are stable and versatile intermediates. numberanalytics.commdpi.com These hydrazones can be further cyclized to generate a variety of heterocyclic systems, such as pyrazoles and indoles. numberanalytics.com The reactivity of the hydrazine group allows for the construction of complex molecular architectures from relatively simple starting materials. mdpi.comresearchgate.net Hydrazine and its derivatives are also utilized in reduction reactions, such as the Wolff-Kishner reduction, and in the synthesis of various nitrogen-containing compounds. organic-chemistry.org The versatility of the hydrazine moiety makes it an indispensable tool for synthetic chemists. researchgate.netorganic-chemistry.org

Significance of Fluorine and Sulfonyl Moieties in Aromatic Systems

The introduction of fluorine and sulfonyl groups into aromatic systems can profoundly influence the physicochemical and biological properties of the resulting molecules. chemxyne.comnih.govresearchgate.net

Sulfonyl Moiety: The sulfonyl group (-SO2-) is a strongly electron-withdrawing and polar functional group. fiveable.me Its presence in an aromatic ring deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. The sulfonyl group can participate in the formation of strong hydrogen bonds, which can be crucial for molecular recognition and binding to biological targets. sioc-journal.cn Compounds containing sulfonyl groups, such as sulfonamides, are an important class of therapeutic agents. researchgate.netfiveable.me The introduction of a sulfonyl group can also improve the water solubility and pharmacokinetic properties of a compound. fiveable.mesioc-journal.cn

Research Landscape of Substituted Phenylhydrazines

Substituted phenylhydrazines are extensively studied for their synthetic utility and potential applications in various fields. researchgate.net Research in this area is focused on the development of new synthetic methodologies for the preparation of novel substituted phenylhydrazines and their subsequent transformation into more complex molecules. ijpsr.comgoogle.com A significant area of investigation involves the use of substituted phenylhydrazines in the synthesis of heterocyclic compounds with potential biological activities. nih.govscielo.org.mx For instance, they are key precursors in the Fischer indole (B1671886) synthesis, a widely used method for the preparation of indoles. ekb.eg The continuous exploration of the reactivity and applications of substituted phenylhydrazines highlights their importance in modern organic chemistry. researchgate.net

Chemical and Physical Properties of 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine

| Property | Value |

| Molecular Formula | C12H11FN2O2S |

| Molecular Weight | 266.29 g/mol |

| CAS Number | 1000339-96-7 |

This data is compiled from various chemical suppliers and databases. chemicalbook.comcatorm.com

Structure

3D Structure

Properties

IUPAC Name |

[4-(benzenesulfonyl)-2-fluorophenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-11-8-10(6-7-12(11)15-14)18(16,17)9-4-2-1-3-5-9/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIPMBYDWSILOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Phenylsulfonyl Phenylhydrazine and Analogues

Precursor Synthesis and Functionalization Strategies

Introduction of the Phenylsulfonyl Group onto Aromatic Precursors

The phenylsulfonyl group is a key structural component, and its introduction is typically achieved through electrophilic aromatic substitution. The most common method is a Friedel-Crafts-type reaction where an aromatic precursor is treated with a benzenesulfonyl derivative, such as benzenesulfonyl chloride or benzenesulfonic anhydride, in the presence of a Lewis acid catalyst.

Beyond direct installation, the sulfonyl group (SO3H) can be employed as a reversible "blocking group" to direct other substituents to specific positions on the aromatic ring. masterorganicchemistry.com In this strategy, the bulky sulfonyl group is first introduced, typically at the para position due to steric and electronic preferences. masterorganicchemistry.com This blocks the para position, forcing subsequent electrophilic substitutions to occur at the ortho positions. masterorganicchemistry.com After the desired ortho-substituent is in place, the sulfonyl group can be removed by treating the compound with strong acid and heat, which causes the release of gaseous sulfur trioxide (SO3). masterorganicchemistry.com This strategy provides a powerful tool for achieving specific substitution patterns that might be difficult to obtain through direct methods.

Installation of the Fluoro Group in Aromatic Rings

Introducing a fluorine atom onto an aromatic ring can be accomplished through several distinct methods, with the choice depending on the nature of the substrate and the desired regioselectivity.

Nucleophilic Aromatic Substitution: This method is effective for aromatic systems that are "activated" or made electron-deficient by the presence of strong electron-withdrawing groups. google.com In this process, a leaving group, such as a nitro group or a halogen, is displaced by a fluoride ion. The reaction is often carried out at elevated temperatures in aprotic, dipolar solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP), and may be facilitated by a phase-transfer catalyst. google.com

Electrophilic Fluorination: For electron-rich aromatic rings, electrophilic fluorination is a viable strategy. This involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). Examples of such reagents include acetyl hypofluorite and compounds containing an N-F bond, such as N-fluorosulfonimides. acs.org A more specialized method involves using NF4BF4, which can substitute up to five hydrogen atoms on an aromatic ring with fluorine via an electrophilic substitution reaction. google.comdtic.mil

The Balz-Schiemann Reaction: This classical method is particularly useful for introducing a single fluorine atom. It involves the diazotization of an aromatic amine (aniline derivative) with nitrous acid to form a diazonium salt. This salt is then treated with an aqueous solution of fluoroboric acid (HBF4) or hexafluorophosphoric acid (HPF6) to precipitate the corresponding diazonium tetrafluoroborate or hexafluorophosphate salt. Gentle heating of this isolated salt leads to thermal decomposition, releasing nitrogen gas and yielding the desired aryl fluoride.

The addition of fluorine atoms to an aromatic ring creates new π-orbitals that are in conjugation with the ring, which can enhance the stability of the molecule. nih.gov

Formation of the Hydrazine (B178648) Moiety: Reduction and Coupling Approaches

The final key step in the precursor synthesis is the formation of the hydrazine functional group. This is most commonly achieved by converting an aniline (B41778) (amino group) precursor into the corresponding hydrazine.

Reduction of Diazonium Salts: This is a widely used and reliable method. An aniline derivative is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C). google.comgoogle.com The resulting diazonium salt is then reduced to the corresponding phenylhydrazine (B124118). Common reducing agents for this transformation include stannous chloride (SnCl2) in hydrochloric acid or an aqueous solution of sodium sulfite. google.com The product is often isolated as a hydrochloride salt. google.com

Nucleophilic Substitution with Hydrazine: In cases where the aromatic ring is highly activated by electron-withdrawing groups, a leaving group (like a halogen) can be directly displaced by hydrazine hydrate. For instance, the synthesis of a related compound, [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine, can involve the reaction of 2-fluoro-4-nitrophenyl methyl sulfone with hydrazine hydrate under reflux conditions. This reaction simultaneously reduces the nitro group and forms the hydrazine moiety.

Modern Coupling Approaches: More recent developments include palladium-catalyzed cross-coupling reactions between aryl halides (chlorides and bromides) and hydrazine. nih.gov These methods offer a direct route to aryl hydrazines and are often characterized by their broad scope and tolerance for various functional groups. nih.gov

| Functional Group | Methodology | Typical Reagents | Description |

|---|---|---|---|

| Phenylsulfonyl | Friedel-Crafts Sulfonylation | Benzenesulfonyl chloride, Lewis Acid (e.g., AlCl₃) | Electrophilic aromatic substitution to form a C-S bond and install the sulfonyl group. |

| Phenylsulfonyl | Blocking Group Strategy | SO₃, H₂SO₄ (installation); Strong acid, heat (removal) | Reversible installation of a sulfonyl group to direct other substituents to specific positions. masterorganicchemistry.com |

| Fluoro | Nucleophilic Substitution | KF, Phase-transfer catalyst | Displacement of a leaving group on an electron-deficient ring by a fluoride ion. google.com |

| Fluoro | Balz-Schiemann Reaction | 1. NaNO₂, HCl; 2. HBF₄; 3. Heat | Conversion of an amino group to a diazonium salt, followed by thermal decomposition to yield the aryl fluoride. |

| Hydrazine | Reduction of Diazonium Salt | 1. NaNO₂, HCl; 2. SnCl₂ or Na₂SO₃ | A two-step process where an aniline is diazotized and then reduced to form the hydrazine. google.com |

| Hydrazine | Palladium-Catalyzed Coupling | Aryl Halide, Hydrazine, Pd catalyst, Ligand, Base | A modern cross-coupling method to directly form the C-N bond of the aryl hydrazine. nih.gov |

Advanced Synthetic Approaches

In addition to classical methods, modern synthetic chemistry offers advanced strategies that can improve the efficiency, yield, and environmental footprint of hydrazine synthesis. These include mechanochemistry and the use of sophisticated catalytic systems.

Mechanochemical Synthesis Strategies

Mechanochemistry is a branch of chemistry that utilizes mechanical energy—such as grinding, milling, or shearing—to initiate and sustain chemical reactions. This approach often proceeds in the absence of solvents or with minimal amounts of liquid (liquid-assisted grinding or LAG), aligning with the principles of green chemistry. rsc.org

The synthesis of hydrazones, which are direct derivatives of hydrazines, has been successfully achieved using mechanochemical methods. rsc.orgmdpi.comnih.govresearchgate.net In a typical procedure, a hydrazine or hydrazide is combined with an aldehyde or ketone in a planetary ball mill. mdpi.comnih.govresearchgate.net The mechanical forces generated during milling provide the necessary energy to overcome the activation barrier of the reaction, often leading to quantitative yields in a relatively short time (e.g., 180 minutes). mdpi.comnih.govresearchgate.net This solvent-free approach simplifies product isolation, reduces waste, and can provide access to products with high purity. researchgate.net

Catalytic Methodologies in Hydrazine Synthesis

Catalysis offers powerful tools for the synthesis of hydrazines and their derivatives, enabling reactions under milder conditions and with greater selectivity.

Transition Metal-Catalyzed Cross-Coupling: The formation of the aryl-nitrogen bond in phenylhydrazines is well-suited to transition metal catalysis. Palladium-catalyzed C-N coupling reactions, for example, can effectively link aryl halides with hydrazine hydrate to form aryl hydrazines. nih.gov These reactions often employ a specific ligand to facilitate the catalytic cycle and can be performed with low catalyst loadings. nih.gov Similarly, nickel-catalyzed systems have been developed for the N-N cross-coupling of O-benzoylated hydroxamates with amines to produce hydrazides. organic-chemistry.org Copper-catalyzed reactions are also used, for instance, in the coupling of N-acyl-N′-substituted hydrazines with aryl iodides. organic-chemistry.org

Catalytic Transfer Hydrogenation: Hydrazine and its derivatives are often used as reducing agents in catalytic transfer hydrogenation processes. researchgate.net These reactions are versatile for the reduction of various functional groups, including nitro compounds. researchgate.net For example, a catalyst comprising iron, iron oxide, and di-iron trioxide has been developed specifically for the reduction of aromatic nitro compounds using hydrazine hydrate. google.com Such catalytic systems can be highly efficient and reusable. google.com

Heterogeneous Catalysis: Research into heterogeneous catalysts for direct hydrazine synthesis from nitrogen and hydrogen is ongoing. Computational studies on materials like cobalt-molybdenum nitride (Co3Mo3N) have explored mechanisms for this process, suggesting that heterogeneous catalysis could provide a low-energy pathway for hydrazine production. nih.gov

| Methodology | Key Features | Example Application |

|---|---|---|

| Mechanochemical Synthesis | Solvent-free or minimal solvent (LAG), high yields, reduced waste, simple workup. rsc.orgmdpi.com | Quantitative synthesis of hydrazones by milling a hydrazine with an aldehyde in a planetary ball mill. mdpi.comnih.govresearchgate.net |

| Palladium-Catalyzed C-N Coupling | Broad scope, good functional group tolerance, low catalyst loadings possible. nih.gov | Coupling of aryl chlorides or bromides with hydrazine hydrate to form aryl hydrazines. nih.gov |

| Nickel-Catalyzed Coupling | Enables N-N bond formation under specific conditions. | Cross-coupling of O-benzoylated hydroxamates with amines to yield hydrazides. organic-chemistry.org |

| Copper-Catalyzed Coupling | Effective for specific substrates, often used for N-arylation. | Coupling of N-acyl-N'-substituted hydrazines with aryl iodides. organic-chemistry.org |

| Catalytic Transfer Hydrogenation | Uses hydrazine as a hydrogen source for reductions, often with reusable catalysts. researchgate.net | Reduction of aromatic nitro compounds using a specialized iron-based catalyst and hydrazine hydrate. google.com |

Continuous Flow Synthesis Techniques

The application of continuous flow chemistry offers significant advantages for the synthesis of complex organic molecules, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality compared to traditional batch processes. researchgate.netresearchgate.net While specific literature detailing the continuous flow synthesis of 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine is not extensively available, the principles and methodologies for the continuous synthesis of its constituent moieties—substituted phenylhydrazines and diaryl sulfones—are well-established and provide a strong basis for its potential production in a flow regime.

The synthesis of phenylhydrazine and its substituted analogues has been successfully translated from batch to continuous flow processes. patsnap.comgoogle.com This typically involves the integration of three key reaction steps—diazotization, reduction, and acidolysis salt formation—into a single, continuous reactor system. patsnap.com Such an integrated approach avoids the isolation of potentially hazardous diazonium salt intermediates, a significant safety benefit of flow chemistry. google.com The total reaction time in these integrated systems can be dramatically reduced, often to less than 20 minutes. patsnap.comgoogle.com

For the formation of the diaryl sulfone structure, various synthetic methods are available, although their adaptation to continuous flow for this specific class of compound is less commonly reported. Traditional methods for creating diaryl sulfones include the oxidation of sulfides and aromatic sulfonylation. organic-chemistry.org More modern approaches involve transition-metal-catalyzed cross-coupling reactions with SO2 surrogates. organic-chemistry.orgchemistryviews.org These methods offer high yields and broad functional group tolerance. organic-chemistry.org

A conceptual continuous flow process for this compound could, therefore, involve a multi-step sequence. The initial step would likely be the formation of a diaryl sulfone intermediate, followed by subsequent functional group transformations to introduce the hydrazine moiety in a continuous manner. The use of microreactors or packed-bed reactors could facilitate precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing reactive intermediates and maximizing yield. researchgate.net

The table below outlines a hypothetical set of parameters for a continuous flow synthesis of a substituted phenylhydrazine, which can be considered analogous to the synthesis of the target compound. These parameters are based on typical conditions reported for similar transformations in flow.

Chemical Reactivity and Transformation Pathways of 2 Fluoro 4 Phenylsulfonyl Phenylhydrazine

Fundamental Reaction Types

The core reactivity of 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine stems from the chemical nature of the hydrazine (B178648) group, modified by the electronic effects of the substituted phenyl ring.

The hydrazine moiety is susceptible to oxidation by various reagents. While specific studies on this compound are not extensively detailed in the reviewed literature, the oxidation of substituted phenylhydrazines is a known transformation. The reaction outcome depends on the oxidant and reaction conditions. Mild oxidation can yield diazenes, whereas stronger conditions can lead to the cleavage of the nitrogen-nitrogen bond and displacement of the hydrazine group. For instance, the oxidation of phenylhydrazine (B124118) by tyrosinase has been shown to produce phenol. nih.gov The presence of strong electron-withdrawing groups, such as the phenylsulfonyl and fluoro substituents, is known to retard the rate of oxidation reactions by decreasing the electron density on the phenylhydrazine core. scispace.com

Table 1: Potential Oxidation Reactions and Products This table outlines the expected products from the oxidation of this compound based on established reactivity patterns of substituted phenylhydrazines.

| Oxidizing Agent | Expected Product Class | Illustrative Product Name |

| Mild Oxidants (e.g., air, HgO) | Diazene | 1-(2-Fluoro-4-(phenylsulfonyl)phenyl)-diazene |

| Strong Oxidants (e.g., KMnO₄) | Aromatic hydrocarbon | 1-Fluoro-3-(phenylsulfonyl)benzene |

| Thallium(III) salts | Aromatic hydrocarbon | 1-Fluoro-3-(phenylsulfonyl)benzene scispace.com |

| Enzymatic (e.g., Tyrosinase) | Phenol derivative | 2-Fluoro-4-(phenylsulfonyl)phenol nih.gov |

The reduction of this compound can target either the hydrazine or the phenylsulfonyl group. The hydrazine moiety itself can act as a reducing agent in certain reactions; for example, phenylhydrazine-4-sulfonic acid has been used to reduce graphene oxide. rsc.org When subjected to reducing conditions, the molecule can undergo several transformations. Catalytic hydrogenation or reduction with agents like zinc in acetic acid can cleave the weak nitrogen-nitrogen bond to yield the corresponding aniline (B41778). The sulfonyl group is generally stable to reduction but can be reduced under harsh conditions.

Table 2: Potential Reduction Reactions and Products This table presents the probable products from the reduction of this compound based on the known reactivity of its functional groups.

| Reducing Agent / Condition | Targeted Group | Expected Product Class | Illustrative Product Name |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydrazine (N-N cleavage) | Aniline | 2-Fluoro-4-(phenylsulfonyl)aniline |

| Zinc / Acetic Acid | Hydrazine (N-N cleavage) | Aniline | 2-Fluoro-4-(phenylsulfonyl)aniline |

| Strong Reducing Agents (e.g., LiAlH₄) | Sulfonyl Group | Sulfide | (4-Amino-3-fluorophenyl)(phenyl)sulfane |

The terminal nitrogen of the hydrazine group in this compound is nucleophilic and readily attacks a variety of electrophilic centers. researchgate.netnih.gov This reactivity is fundamental to its role as a building block in organic synthesis. It reacts with aldehydes and ketones to form hydrazones, a key intermediate step in cyclization reactions like the Fischer indole (B1671886) synthesis. ncert.nic.in This nucleophilic character allows it to react with other electrophiles, such as acyl chlorides or alkyl halides, to form substituted hydrazine derivatives.

Table 3: Nucleophilic Reactions of the Hydrazine Moiety This table showcases the reaction of the hydrazine group with various electrophiles to form stable products.

| Electrophile Class | Specific Electrophile | Product Class | Illustrative Product Name |

| Aldehyde | Benzaldehyde | Hydrazone | 1-Benzylidene-2-(2-fluoro-4-(phenylsulfonyl)phenyl)hydrazine |

| Ketone | Acetone | Hydrazone | 1-(2-Fluoro-4-(phenylsulfonyl)phenyl)-2-isopropylidenehydrazine |

| Acyl Halide | Acetyl Chloride | Acylhydrazide | 1-Acetyl-2-(2-fluoro-4-(phenylsulfonyl)phenyl)hydrazine |

| Alkyl Halide | Methyl Iodide | Alkylhydrazide | 1-(2-Fluoro-4-(phenylsulfonyl)phenyl)-2-methylhydrazine |

Cyclization Reactions to Form Heterocyclic Scaffolds

This compound is a key starting material for synthesizing important nitrogen-containing heterocyclic compounds, particularly pyrazoles and indoles.

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for synthesizing the pyrazole (B372694) ring system, often referred to as the Knorr pyrazole synthesis. youtube.com this compound serves as the dinucleophile, attacking the two carbonyl carbons of the dicarbonyl substrate to form a five-membered aromatic pyrazole ring. nih.gov The reaction proceeds via condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration. dergipark.org.tr The use of unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomers. nih.gov

Table 4: Synthesis of Pyrazole Derivatives This table illustrates the formation of various pyrazole scaffolds from the reaction of this compound with different 1,3-dicarbonyl compounds.

| 1,3-Dicarbonyl Compound | Resulting Pyrazole Product |

| Acetylacetone (2,4-Pentanedione) | 1-(2-Fluoro-4-(phenylsulfonyl)phenyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl Acetoacetate | 1-(2-Fluoro-4-(phenylsulfonyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Dibenzoylmethane | 1-(2-Fluoro-4-(phenylsulfonyl)phenyl)-3,5-diphenyl-1H-pyrazole |

| 1,1,1-Trifluoro-2,4-pentanedione | 1-(2-Fluoro-4-(phenylsulfonyl)phenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole* |

| Regioselectivity may vary based on reaction conditions. |

The Fischer indole synthesis is one of the most important methods for constructing the indole nucleus. byjus.comnumberanalytics.com The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgjk-sci.com The process begins with the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. alfa-chemistry.com A key acs.orgacs.org-sigmatropic rearrangement follows, leading to a di-imine intermediate that, after proton transfers, cyclization, and elimination of ammonia, yields the aromatic indole ring. byjus.com

The substituents on the phenylhydrazine ring significantly influence the reaction. The strong electron-withdrawing nature of the fluoro and phenylsulfonyl groups on this compound deactivates the aromatic ring, which can hinder the acs.orgacs.org-sigmatropic rearrangement step, often requiring harsher reaction conditions. youtube.com Furthermore, these substituents direct the regiochemical outcome of the cyclization. The fluorine atom at the ortho position forces the cyclization to occur at the C6 position of the phenylhydrazine, leading exclusively to 7-fluoro-5-(phenylsulfonyl)indole derivatives. acs.orgnih.govresearchgate.net

Table 5: Fischer Indole Synthesis Products This table provides examples of indole scaffolds synthesized from this compound and various carbonyl compounds.

| Carbonyl Compound | Resulting Indole Product |

| Acetone | 7-Fluoro-2-methyl-5-(phenylsulfonyl)-1H-indole |

| Pyruvic Acid | 7-Fluoro-5-(phenylsulfonyl)-1H-indole-2-carboxylic acid |

| Cyclohexanone | 12-Fluoro-10-(phenylsulfonyl)-6,7,8,9-tetrahydro-5H-carbazole |

| Propiophenone | 7-Fluoro-2-methyl-3-phenyl-5-(phenylsulfonyl)-1H-indole |

Cross-Coupling Reactions

Arylhydrazines have emerged as versatile coupling partners in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. In these transformations, the C-N bond of the hydrazine can be cleaved, and the hydrazine group acts as a leaving group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and its scope has been extended to include arylhydrazines as arylating agents. nih.govnih.gov In this context, this compound can react with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl product. jst.go.jp This denitrogenative cross-coupling reaction is environmentally friendly, as the byproducts are typically nitrogen gas and water.

The general applicability of these reactions has been demonstrated for a wide range of arylhydrazines and boronic acids. amazonaws.compreprints.org The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial in improving the efficiency and scope of these couplings, enabling reactions with even challenging substrates like unactivated aryl chlorides. nih.gov Given the presence of the electron-withdrawing phenylsulfonyl group, this compound is an activated substrate for such transformations.

The catalytic cycle for the Suzuki-Miyaura coupling of an arylhydrazine is believed to proceed through a sequence of fundamental organometallic steps. nih.gov

Oxidative Addition : A low-valent palladium(0) complex reacts with the arylhydrazine. The exact mechanism of C-N bond activation may vary, but it results in the formation of an arylpalladium(II) intermediate.

Transmetalation : The organoboron reagent (e.g., boronic acid) transfers its organic group to the palladium center, displacing the halide or other leaving group. This step is typically facilitated by a base.

Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of each step is highly dependent on the nature of the palladium catalyst, the supporting ligands, the base, and the solvent employed. The electronic properties of the arylhydrazine substrate also play a significant role. The electron-withdrawing fluoro and phenylsulfonyl groups on this compound are expected to facilitate the oxidative addition step.

Mechanistic Investigations of Organic Reactions Involving this compound

While specific, detailed mechanistic studies focused exclusively on this compound are not extensively documented in the literature, the mechanisms of its characteristic reactions can be inferred from extensive studies on related arylhydrazines. researchgate.netmdpi.com

The mechanism of the Fischer indole synthesis, for example, has been the subject of intensive investigation for over a century. byjus.com Isotopic labeling studies have confirmed that the aryl nitrogen (N-1) of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.org The key step is the irreversible jk-sci.comjk-sci.com-sigmatropic rearrangement, an electrocyclic reaction that dictates the final substitution pattern of the indole product. byjus.com

For palladium-catalyzed cross-coupling reactions, mechanistic studies focus on identifying the catalytically active species and the rate-determining step. For arylhydrazines, the initial activation and cleavage of the C-N bond are critical. The reaction can be influenced by the formation of various palladium complexes in solution. The electronic nature of the substituents on the aromatic ring of the hydrazine derivative significantly impacts its reactivity. The strong electron-withdrawing properties of the fluoro and phenylsulfonyl groups in this compound would make the aromatic ring more electron-deficient, potentially accelerating the rate-limiting oxidative addition of the C-N bond to the palladium(0) catalyst.

Theoretical and Computational Investigations of 2 Fluoro 4 Phenylsulfonyl Phenylhydrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of electron distribution, molecular orbital energies, and various reactivity parameters.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. DFT calculations are employed to determine the optimized geometry, electronic structure, and spectroscopic properties of molecules. For 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine, DFT studies, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide a detailed picture of its molecular architecture. rsc.org

These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. Furthermore, DFT is instrumental in calculating vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. The calculated geometric parameters for similar molecules have shown good agreement with experimental data from X-ray crystallography. rsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. For derivatives of phenylhydrazine (B124118), the distribution of HOMO and LUMO densities can reveal the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is illustrative for a substituted phenylhydrazine derivative and not specific to this compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.57 |

| LUMO | -2.09 |

| HOMO-LUMO Gap | 4.48 |

This interactive table provides a hypothetical representation of FMO energies, which are critical for understanding chemical reactivity.

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of this compound. These descriptors provide a quantitative measure of various aspects of a molecule's electronic behavior. ajchem-a.com

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).

Table 2: Illustrative Global Reactivity Descriptors (Note: This data is illustrative and based on general values for similar organic compounds.)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.57 |

| Electron Affinity (A) | 2.09 |

| Electronegativity (χ) | 4.33 |

| Chemical Hardness (η) | 2.24 |

| Chemical Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 4.19 |

This interactive table presents hypothetical reactivity descriptors that help in quantifying the chemical behavior of the molecule.

Conformational Analysis and Stability Studies

Molecules with rotatable bonds, such as this compound, can exist in different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. nih.gov

Computational methods, particularly DFT, are powerful tools for performing conformational analysis. By systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers. For substituted piperazines, for instance, computational studies have successfully predicted the preference for the axial conformation. nih.gov The presence of bulky substituents and intramolecular interactions, such as hydrogen bonding, can significantly influence the conformational preferences. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a dynamic view of chemical reactions, allowing for the elucidation of reaction mechanisms at a level of detail that is often inaccessible through experimental means alone. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with each step of the reaction.

For a molecule like this compound, which contains a reactive hydrazine (B178648) moiety, computational studies can be used to investigate its participation in various chemical transformations. For example, DFT calculations can model the reaction pathways of condensation reactions, which are characteristic of hydrazines. These studies can help in understanding the regioselectivity and stereoselectivity of such reactions, providing valuable information for synthetic chemists.

In Silico Predictive Analyses of Molecular Interactions

In silico methods, such as molecular docking, are widely used to predict and analyze the interactions between a small molecule and a biological macromolecule, typically a protein. researchgate.netnih.gov These techniques are of paramount importance in drug discovery and design, as they can help to identify potential biological targets and to understand the binding mode of a ligand.

For this compound, molecular docking studies could be performed to investigate its potential interactions with various enzymes or receptors. scilit.comacs.org In a typical docking simulation, the three-dimensional structure of the target protein is used as a receptor, and the ligand is placed in the binding site. The software then explores different orientations and conformations of the ligand to find the one with the most favorable binding energy. The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Derivatives and Analogues of 2 Fluoro 4 Phenylsulfonyl Phenylhydrazine

Design Principles for Structural Analogues

The design of structural analogues of 2-fluoro-4-(phenylsulfonyl)phenylhydrazine is guided by established medicinal chemistry principles. These principles involve the targeted modification of specific moieties within the molecule to observe the resulting changes in physicochemical properties and biological effects. Key areas for modification include the fluoro substituent, the sulfonyl group, and the hydrazine (B178648) moiety.

The fluorine atom at the 2-position of the phenyl ring plays a significant role in modulating the electronic and steric properties of the parent compound. Modifications involving the fluoro substituent can have profound effects on the molecule's reactivity and its interactions with biological targets. The position of the fluorine atom is critical; for instance, in sulfonylpiperazine analogs, an ortho-fluorine substitution has been shown to be important for selectivity towards certain neuronal nicotinic receptors, whereas a para-fluoro substitution resulted in a loss of selectivity. nih.gov

The diminutive size and high electronegativity of fluorine can influence:

Drug-Target Interactions: The fluorine atom can act as a bioisostere for a hydrogen atom, amino group, or hydroxyl group, thereby altering the binding mode and affinity for a biological target. mdpi.com

Metabolic Stability: Introduction of a fluorine atom can block sites of metabolism, leading to increased metabolic stability. mdpi.com

Physicochemical Properties: Fluorine substitution can affect the acidity or basicity of nearby functional groups and enhance membrane permeability. mdpi.com

Systematic modifications could include shifting the fluorine to the meta-position or introducing additional fluorine atoms to create di- or tri-fluorinated analogues. Each of these changes would be expected to alter the electronic landscape and conformation of the molecule, thereby influencing its biological profile.

The phenylsulfonyl group is a key structural feature, and its replacement with other sulfonyl-containing moieties, such as a methylsulfonyl group, can significantly impact the compound's properties. The methylsulfonyl group is a strong electron-withdrawing substituent that can increase the electrophilicity of the phenyl ring. In contrast, the phenylsulfonyl group offers a larger, more lipophilic substituent.

A comparative analysis of related structures suggests that such modifications can influence biological activity. For example, in a series of 2-phenyl indole (B1671886) derivatives, the presence of a 4-methylsulfonylphenyl group was a key feature for their dual antimicrobial and anti-inflammatory activities. nih.gov This suggests that the nature of the group attached to the sulfonyl moiety can dictate the type and potency of the biological response.

| Sulfonyl Group Variation | Potential Impact on Properties |

| Methylsulfonyl | Increased polarity and solubility in polar solvents. cymitquimica.com |

| Enhanced electrophilic character of the phenyl ring. | |

| Phenylsulfonyl | Increased lipophilicity. |

| Potential for additional π-π stacking interactions with biological targets. |

The hydrazine group is a reactive functional group that is a prime candidate for modification to generate a diverse library of derivatives. cymitquimica.com A common strategy is the condensation of the hydrazine with various aldehydes and ketones to form hydrazones. nih.gov This transformation not only alters the steric and electronic properties of this part of the molecule but also introduces new functional groups that can participate in different biological interactions.

Hydrazones are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov The synthesis of hydrazone derivatives from 2-(4-methylsulfonylphenyl) indole-3-carbaldehyde has been shown to yield compounds with significant antibacterial and anti-inflammatory effects. nih.gov This highlights the potential of modifying the hydrazine moiety to develop new bioactive compounds. Further modifications could involve acylation or alkylation of the hydrazine nitrogen atoms. organic-chemistry.org

Synthetic Strategies for Novel Derivatives

The synthesis of novel derivatives of this compound typically involves multi-step reaction sequences. A common approach begins with a suitable substituted benzene (B151609) precursor, which is then elaborated to introduce the desired functional groups.

For instance, the synthesis of related phenylhydrazine (B124118) derivatives often starts with the corresponding aniline (B41778). The aniline can be diazotized and then reduced to form the hydrazine. The sulfonyl group can be introduced via sulfonation or by starting with a pre-functionalized raw material.

A general synthetic approach to derivatives could involve:

Starting Material: 1,2-Difluoro-4-nitrobenzene or a related precursor.

Introduction of the Sulfonyl Group: Nucleophilic aromatic substitution with a thiolate, followed by oxidation to the sulfone.

Reduction of the Nitro Group: Conversion of the nitro group to an amine.

Formation of the Hydrazine: Diazotization of the amine followed by reduction.

Derivatization of the Hydrazine: Reaction with aldehydes, ketones, or acylating agents to form hydrazones or other derivatives.

The hydrazine moiety is often the last functional group to be installed or modified due to its reactivity. nih.govijpsr.com

Structure-Reactivity Relationships in Analogue Series

The systematic synthesis and biological evaluation of analogue series allow for the development of structure-reactivity relationships (SRR). These relationships provide insights into how specific structural features contribute to the observed biological activity.

For sulfonyl-containing compounds, the electronic nature of the substituents on the phenyl ring can have a predictable influence on their reactivity. In a study of 2-sulfonylpyrimidines, fine-tuning of the heterocyclic core and the exocyclic leaving group allowed for a predictable nucleophilic aromatic substitution (SNAr) reactivity. nih.gov This principle can be extended to the this compound scaffold, where modifications to the phenylsulfonyl group or the fluorinated ring would be expected to modulate the reactivity of the hydrazine moiety.

Key aspects of structure-reactivity relationships to consider for this class of compounds include:

Electronic Effects: The electron-withdrawing nature of both the fluoro and phenylsulfonyl groups will influence the nucleophilicity of the hydrazine. Further substitution on the phenylsulfonyl ring could fine-tune these electronic properties.

Steric Factors: The size and shape of substituents can impact the ability of the molecule to bind to a target. For example, in fentanyl analogs, the steric bulk of substituents on the piperidine (B6355638) ring plays a crucial role in determining analgesic potency. nih.gov

Lipophilicity and Solubility: Modifications to the sulfonyl group and the introduction of various substituents during derivatization will alter the compound's lipophilicity and aqueous solubility, which in turn affects its pharmacokinetic properties.

By systematically exploring these relationships, it is possible to design and synthesize second-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by analyzing the interaction of the molecule with electromagnetic radiation. Each method provides unique pieces of the structural puzzle, and together, they offer a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, APT ¹³C-NMR, DEPT-135, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms in a molecule. For 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine, the ¹H-NMR spectrum would show distinct signals for the protons on the two aromatic rings and the hydrazine (B178648) (-NH-NH₂) group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals reveal the electronic environment and neighboring protons for each hydrogen atom.

¹³C-NMR: This method provides information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. Advanced techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT-135) are often used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons.

2D NMR (COSY, HSQC): Two-dimensional NMR experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity. A COSY spectrum shows correlations between coupled protons (¹H-¹H), helping to piece together fragments of the molecule. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to (¹H-¹³C), providing unambiguous assignments for the carbon skeleton.

While specific spectral data for this compound is not widely published, the expected data from these analyses would be compiled to confirm the connectivity and substitution pattern of the fluoro, phenylsulfonyl, and hydrazine groups on the phenyl ring.

Table 1: Representative NMR Spectroscopic Data for Phenylhydrazine (B124118) Derivatives

| Technique | Solvent | Representative Chemical Shifts (δ ppm) and Observations |

|---|---|---|

| ¹H-NMR | CDCl₃ | Aromatic protons typically appear in the range of 6.8-8.0 ppm. Protons on the phenylsulfonyl group are generally downfield due to the electron-withdrawing effect. Hydrazine protons (N-H) can appear as broad singlets and their position is solvent-dependent. |

| ¹³C-NMR | CDCl₃ | Aromatic carbons resonate between 110-150 ppm. The carbon attached to the fluorine atom would show a large coupling constant (JC-F). The carbon bearing the sulfonyl group would be shifted downfield. |

Note: This table provides expected ranges and observations for analogous structures, as specific experimental data for the title compound is not publicly available.

Mass Spectrometry (MS, ESI-MS, GC/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Molecular Ion Peak: The primary piece of information from a mass spectrum is the molecular weight of the compound, identified from the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. For this compound (C₁₂H₁₁FN₂O₂S), the expected exact mass would be calculated to confirm its elemental composition.

Fragmentation Pattern: The molecule breaks apart in the mass spectrometer in a predictable way. The resulting fragments provide clues about the different functional groups and their connectivity. Common fragmentation patterns for this molecule might include the loss of the phenylsulfonyl group or cleavage of the hydrazine moiety.

Ionization Techniques: Electrospray ionization (ESI-MS) is a soft ionization technique often used for polar, thermally labile molecules, while Gas Chromatography-Mass Spectrometry (GC/MS) is suitable for volatile and thermally stable compounds.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁FN₂O₂S |

| Molecular Weight | 266.29 g/mol |

| Expected [M+H]⁺ | ~267.05 |

Note: The [M+H]⁺ value is an expected result. Experimental fragmentation data is not publicly available.

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups:

N-H Stretching: The hydrazine group would exhibit characteristic stretches, typically in the region of 3200-3400 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) would show strong, distinct stretching vibrations, usually around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

C-F Stretching: A strong absorption band for the carbon-fluorine bond is expected in the 1250-1000 cm⁻¹ region.

Aromatic C=C and C-H Stretching: Bands corresponding to the aromatic rings would also be present.

Table 3: Typical Infrared Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Hydrazine | N-H Stretch | 3200 - 3400 |

| Sulfonyl | S=O Stretch | 1300 - 1350 and 1120 - 1160 |

| Fluoroaromatic | C-F Stretch | 1000 - 1250 |

Chromatographic Separation Techniques

Chromatography is a laboratory technique for the separation of a mixture. It is essential for monitoring the progress of a chemical reaction, isolating products, and determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a non-volatile compound. A solution of the sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase) under high pressure.

For purity analysis of this compound, a reverse-phase HPLC method would typically be developed. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A well-developed method will show a single, sharp peak for a pure compound.

Table 4: Representative HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Reverse-Phase) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Column Temperature | 25 - 40 °C |

Note: These are typical starting conditions; an optimized method would be required for formal purity analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a reaction, identify compounds in a mixture, and check the purity of a substance. A small spot of the sample is applied to a plate coated with a thin layer of adsorbent material (like silica (B1680970) gel), which is then placed in a sealed chamber with a solvent (eluent).

In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. A pure compound should ideally show a single spot on the TLC plate.

Table 5: Typical TLC Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ coated aluminum plates |

| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate) |

| Visualization | UV light (at 254 nm) or chemical staining (e.g., potassium permanganate) |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, and specific atomic coordinates, are not available.

The determination of a molecule's three-dimensional structure through X-ray crystallography is a pivotal technique in chemical and pharmaceutical sciences. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties, as well as its potential biological activity.

While crystallographic data for the specific title compound is not available, the general methodology for such an analysis would involve the following key steps:

Crystal Growth: High-quality single crystals of this compound would first need to be grown. This is often a challenging step and involves techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: A suitable single crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays as they pass through the crystal lattice is recorded by a detector.

Structure Solution and Refinement: The collected diffraction data is then processed to determine the electron density distribution within the crystal, which allows for the elucidation of the atomic positions. This model is then refined to best fit the experimental data.

In the absence of experimental data for this compound, it is not possible to provide a data table of its crystallographic parameters. Further research and publication in this specific area are required to fully characterize the solid-state structure of this compound.

Applications of 2 Fluoro 4 Phenylsulfonyl Phenylhydrazine in Non Biological/non Clinical Domains

Role as Synthetic Intermediates in Organic Synthesis

The inherent reactivity of the hydrazine (B178648) functional group, coupled with the electronic effects of the fluorine and phenylsulfonyl substituents, makes 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine a valuable intermediate in the synthesis of a variety of heterocyclic compounds. Phenylhydrazine (B124118) and its derivatives are classical reagents in several named reactions for the construction of nitrogen-containing ring systems.

One of the most prominent applications of phenylhydrazines is in the Fischer indole (B1671886) synthesis , a powerful method for preparing indoles. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed by the condensation of a phenylhydrazine with an aldehyde or a ketone. While specific examples detailing the use of this compound in the Fischer indole synthesis are not extensively documented in publicly available literature, the general mechanism suggests its potential to yield indoles with fluorine and phenylsulfonyl substituents at specific positions. These substituents are of interest in medicinal chemistry and materials science for their ability to modulate the electronic and physical properties of the final molecule.

Similarly, phenylhydrazines are key precursors in the synthesis of pyrazoles , five-membered heterocyclic compounds with a wide range of applications. The standard synthetic route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of a substituted phenylhydrazine with a β-ketoester is a common method to produce pyrazolone (B3327878) derivatives. A study on the synthesis of new pyrazole (B372694) derivatives utilized the closely related 4-fluorophenylhydrazine hydrochloride in a multi-step synthesis, highlighting the utility of fluorinated phenylhydrazines in accessing novel heterocyclic scaffolds. ekb.eg The this compound moiety would be expected to react in a similar fashion, leading to pyrazoles with distinct substitution patterns.

The synthesis of triazoles , another important class of nitrogen-containing heterocycles, can also involve hydrazine derivatives. Various synthetic strategies exist for the formation of both 1,2,3- and 1,2,4-triazole (B32235) rings, some of which utilize hydrazines or their derivatives as key nitrogen sources.

Contributions to Materials Science (e.g., Polymers, Coatings, Organic Emitters)

The incorporation of fluorine and sulfonyl groups into organic materials can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, and specific electronic characteristics. While direct applications of this compound in materials science are not widely reported, its structural motifs are found in high-performance polymers.

The presence of both fluorine and a sulfonyl group suggests its potential as a monomer or a precursor for the synthesis of specialized polymers. For example, fluorinated aromatic polyimides and poly(aryl ether)s are known for their excellent thermal and mechanical properties, as well as low dielectric constants, making them suitable for applications in microelectronics and aerospace. The introduction of fluorine atoms into the polymer backbone can increase solubility and decrease water absorption, while the sulfonyl group can enhance thermal stability and mechanical strength.

Although specific research detailing the polymerization of this compound has not been identified, the potential exists for its hydrazine group to be chemically modified to create a polymerizable monomer. For instance, the hydrazine could be converted into other functional groups that can participate in polymerization reactions.

In the realm of organic electronics, there is a continuous search for new materials for applications such as organic light-emitting diodes (OLEDs). The electronic properties of molecules can be tuned by the introduction of electron-withdrawing and electron-donating groups. The phenylsulfonyl group is strongly electron-withdrawing, which could influence the photophysical properties of materials derived from this compound. However, there is currently no specific literature linking this compound to the development of organic emitters.

Catalytic Applications and Ligand Development

Hydrazine derivatives can serve as ligands for transition metal catalysts. The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons that can coordinate to a metal center. The resulting metal complexes can exhibit catalytic activity in a variety of organic transformations.

Hydrazones, which are readily formed from the reaction of hydrazines with aldehydes or ketones, are a well-studied class of ligands. The coordination chemistry of hydrazone ligands with various transition metals has been extensively explored, and some of the resulting complexes have been shown to be active catalysts in reactions such as oxidation and polymerization.

While there is no specific research detailing the use of this compound in catalytic applications or as a primary ligand, its potential to form hydrazone ligands is clear. The electronic properties of the resulting ligands would be influenced by the fluorine and phenylsulfonyl substituents, which in turn could modulate the catalytic activity of the corresponding metal complexes. For instance, N-arylsulfonyl hydrazones have been investigated as inhibitors for metallo-β-lactamases, demonstrating the interaction of such structures with metal ions in a biological context. nih.gov This suggests that synthetic metal complexes with similar ligands could be designed for catalytic purposes.

Reagents for Chemical Transformations

Beyond its role as a precursor for heterocycles, this compound can be utilized as a reagent in various chemical transformations. The reactivity of the hydrazine group allows it to participate in a range of reactions.

Condensation Reactions: The most common reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is not only a key step in the Fischer indole synthesis but is also used for the characterization and purification of carbonyl compounds.

Reduction Reactions: Phenylhydrazine and its derivatives can act as reducing agents in certain organic reactions. While not as common as other reducing agents, they can be used for the reduction of certain functional groups under specific conditions.

Nucleophilic Substitution: The hydrazine moiety can act as a nucleophile, participating in substitution reactions.

A noteworthy application of related compounds is the use of sulfonyl hydrazones as radical acceptors in photoredox catalysis. researchgate.net This modern synthetic methodology allows for the formation of carbon-carbon bonds under mild conditions. Although this application does not directly use this compound as the starting reagent, it highlights a potential area of reactivity for its derivatives.

Q & A

Q. What are the standard synthetic routes for 2-fluoro-4-(phenylsulfonyl)phenylhydrazine?

Methodological Answer: The compound is typically synthesized via diazotization and reduction. For example:

Diazotization : React aniline derivatives (e.g., 4-(phenylsulfonyl)-2-fluoroaniline) with NaNO₂ in HCl to form a diazonium salt.

Reduction : Treat the diazonium salt with reducing agents like Na₂SO₃ or SnCl₂ to yield the hydrazine intermediate.

Acid Precipitation : Neutralize the intermediate with NaOH to isolate the free hydrazine .

Purity Analysis : Use HPLC with a C18 column and 0.1 M HCl as the mobile phase to verify purity (>97%) .

Q. How can researchers safely handle phenylhydrazine derivatives in the lab?

Methodological Answer:

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE. Monitor air quality with NIOSH Method 3518 (0.1 M HCl collection medium, phosphomolybdic acid detection) .

- Toxicity Management : Avoid inhalation/skin contact; oxidative stress from free radicals can damage red blood cells .

Q. What analytical techniques are recommended for characterizing phenylhydrazine derivatives?

Methodological Answer:

- UV-Vis Spectroscopy : Track reaction progress via absorbance at 280 nm (benzenediazonium intermediate) and 320 nm (stable products) .

- HPLC : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) for purity assessment .

- NMR : Confirm regiochemistry in fluorinated derivatives (e.g., distinguishing 2,4-difluoro vs. 3,5-isomers) .

Advanced Research Questions

Q. How do intermediates like superoxide radicals influence the reaction pathways of phenylhydrazine derivatives?

Methodological Answer:

- Chain Propagation : Superoxide (O₂⁻) accelerates phenylhydrazine oxidation, detectable via nitroblue tetrazolium reduction (inhibited by superoxide dismutase) .

- Autocatalytic Behavior : Monitor O₂ consumption and H₂O₂ accumulation (using catalase) to identify lag phases. Exogenous benzenediazonium ions eliminate lag phases, suggesting reactive intermediates like phenyldiazene .

- Contradiction Resolution : Discrepancies in product yields may arise from competing pathways (e.g., O₂⁻ vs. H₂O₂ dominance). Use radical scavengers (e.g., SOD) to isolate mechanisms .

Q. How can regioselectivity challenges in fluorobenzonitrile-mediated phenylhydrazine synthesis be addressed?

Methodological Answer:

Q. What methodologies resolve contradictions in reaction yields for K₂S₂O₈-mediated arylations?

Methodological Answer:

Q. How are multi-component reactions (MCRs) involving phenylhydrazine derivatives designed?

Methodological Answer:

- Case Study : Pyrazolone-oxepine synthesis:

- Step 1 : Generate phenylglyoxal in situ from acetophenone oxidation.

- Step 2 : Condense with phenylhydrazine and ethyl acetoacetate under acidic conditions (pH 4–5).

- Step 3 : Cyclize via microwave irradiation (100°C, 10 min) to form oxepine rings .

- Optimization : Use Dean-Stark traps to remove H₂O and shift equilibrium toward cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.